N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Description
N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that features a benzamide group linked to a chromenyl moiety and a nitrophenyl group
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-17-9-10-19(20(13-17)25(28)29)24-22(26)16-7-4-6-14(11-16)18-12-15-5-2-3-8-21(15)31-23(18)27/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFSKWWCZJQXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Chromenyl Moiety: Starting from a suitable precursor, such as salicylaldehyde, through a cyclization reaction.
Nitration and Methoxylation: Introduction of the nitro and methoxy groups on the phenyl ring using nitration and methylation reactions.
Coupling Reaction: The final step involves coupling the chromenyl moiety with the nitrophenyl benzamide under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of an amine derivative.
Oxidation: Formation of a hydroxyl derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of organic electronic materials or as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenyl and nitrophenyl groups could play a role in these interactions by providing specific binding affinities and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-(2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
- N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
